![molecular formula C10H13BrFNS B1415904 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine CAS No. 1997725-32-2](/img/structure/B1415904.png)
1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine
Overview
Description
The compound 1-[(5-bromothiophen-2-yl)methyl]piperazine is similar to the one you’re asking about. It has a molecular weight of 261.19 and is a powder at room temperature . Another related compound is (5-bromothiophen-2-yl)methylamine , which has a molecular weight of 206.11 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-[(5-bromothiophen-2-yl)methyl]piperazine is 1S/C9H13BrN2S/c10-9-2-1-8(13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2 . For (5-bromothiophen-2-yl)methylamine, the InChI code is 1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 .It’s stored at room temperature and is a powder . , is stored at room temperature, but is a liquid .
Scientific Research Applications
Crystal Structure and Synthesis
- A study reported the solvent-free synthesis of 5-bromothiophene-based compounds, focusing on their crystal structure and synthesis methods. This study emphasized the efficient production of these compounds, which are related to "1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine" (Sharma et al., 2022).
Antimicrobial and Anticancer Activities
- Research has been conducted on the antibacterial and antifungal properties of 5-bromothiophene-based compounds. This indicates potential applications in antimicrobial treatments (Sharma et al., 2022).
- A study focused on a Schiff base compound derived from 5-bromothiophene-2-carboxaldehyde, which demonstrated effective cytotoxic activity against certain cell lines, indicating potential anticancer applications (M et al., 2022).
DNA Binding and Pharmacological Properties
- Research on N3S2 Schiff base ligands derived from 5-bromothiophene-2-carbaldehyde revealed their binding properties with DNA, suggesting potential use in metal-based chemotherapy (Warad et al., 2020).
- A study on a compound structurally similar to "1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine" explored its role as a potent 5-HT2A receptor inverse agonist, indicating its potential in the development of antipsychotic drugs (Vanover et al., 2006).
Synthesis and Optical Properties
- A paper described the synthesis of a silicon-containing molecule with bithiophene units, which shares structural similarities with the compound of interest. This study delved into its optical properties, suggesting its potential in materials science (Naka et al., 2013).
Safety and Hazards
For 1-[(5-bromothiophen-2-yl)methyl]piperazine, the hazard statements include H302, H312, H315, H319, H332, H335 . For (5-bromothiophen-2-yl)methylamine, the hazard statements include H302, H312, H315, H318, H332, H335 . These statements indicate that these compounds can be harmful if swallowed, in contact with skin, or if inhaled, and they can cause eye irritation.
properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-fluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNS/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13/h1-2,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEYWEZHSKIQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1415821.png)
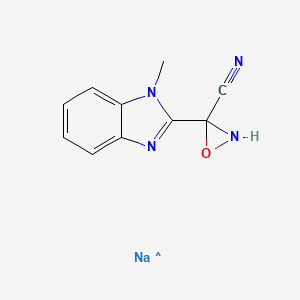
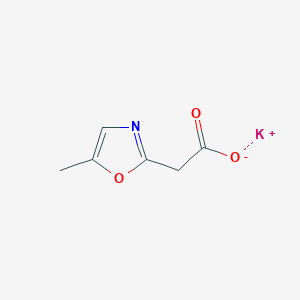
![Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B1415825.png)


![1-[(3-Bromophenyl)methyl]-4-fluoropiperidine](/img/structure/B1415830.png)

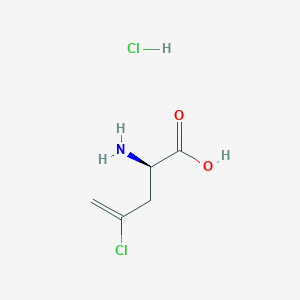

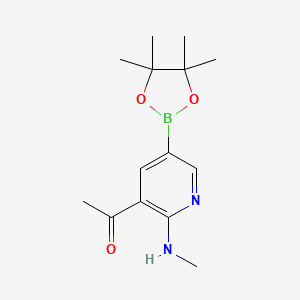
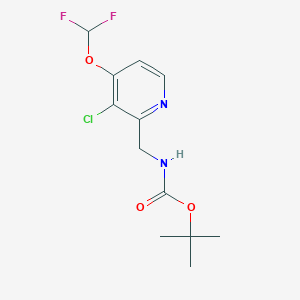
![7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1415843.png)
![2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate](/img/structure/B1415844.png)